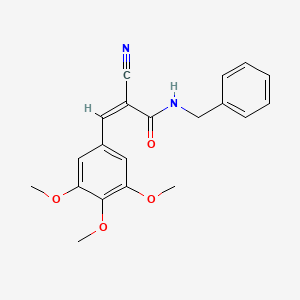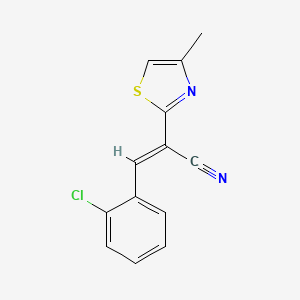![molecular formula C23H27N3O4 B3898147 N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B3898147.png)
N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide
Overview
Description
N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide, also known as DMXB-A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMXB-A belongs to the class of compounds known as α7 nicotinic acetylcholine receptor (nAChR) agonists, which have been found to play a role in various physiological and pathological processes.
Mechanism of Action
N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide acts as an agonist of α7 nAChRs, which are ion channels that are widely expressed in the central nervous system and peripheral tissues. Activation of α7 nAChRs has been shown to have various effects, including the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, as well as the modulation of intracellular signaling pathways. This compound has been found to increase the activity of α7 nAChRs, leading to downstream effects that are dependent on the specific tissue or cell type.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the tissue or cell type being studied. In the central nervous system, this compound has been found to improve cognitive function and have neuroprotective effects in animal models of Alzheimer's disease and schizophrenia. This compound has also been found to modulate immune responses and have anti-inflammatory effects in animal models of sepsis and autoimmune diseases. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide is its ability to selectively activate α7 nAChRs, which allows for the investigation of specific downstream effects that are dependent on this receptor subtype. However, one limitation of this compound is its relatively low potency compared to other α7 nAChR agonists, which may require higher concentrations and longer exposure times to achieve desired effects. In addition, the use of this compound in in vivo experiments may be limited by its poor bioavailability and rapid metabolism.
Future Directions
Future research on N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide may focus on the development of more potent analogs that can be used in lower concentrations and have improved pharmacokinetic properties. In addition, the investigation of this compound in various disease models may provide further insights into its therapeutic potential and mechanism of action. Finally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes in various disease states.
Scientific Research Applications
N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide has been found to have potential therapeutic applications in various fields of research, including neuroscience, immunology, and oncology. Its ability to activate α7 nAChRs has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been found to have anti-inflammatory properties and can modulate immune responses in animal models of sepsis and autoimmune diseases. In addition, this compound has been investigated for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-25-11-13-26(14-12-25)23(28)19(24-22(27)18-7-5-4-6-8-18)15-17-9-10-20(29-2)21(16-17)30-3/h4-10,15-16H,11-14H2,1-3H3,(H,24,27)/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASNZEIZNABVOH-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3898081.png)
![(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B3898086.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3898087.png)
![(4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-ethoxyphenoxy)acetic acid](/img/structure/B3898092.png)
![2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(3-methylphenyl)acrylamide](/img/structure/B3898098.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B3898103.png)
![1-[(1H-1,2,4-triazol-5-ylthio)acetyl]piperidine](/img/structure/B3898116.png)

![(4-fluorophenyl)(4-{2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazol-5-yl}phenyl)methanone](/img/structure/B3898129.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-1-naphthylacetamide)](/img/structure/B3898134.png)
![2-isopropyl-4-[4-phenyl-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazol-5-yl]pyrimidine](/img/structure/B3898145.png)
![4-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B3898160.png)
![4-hydroxy-3,3-dimethyl-2-(2-thienyl)-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B3898168.png)